molecular formula C13H21NO3 B2658297 tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate CAS No. 1418113-89-9

tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B2658297
CAS No.: 1418113-89-9
M. Wt: 239.315
InChI Key: FGAZTICMZUHRCA-NOZJJQNGSA-N
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Description

tert-Butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors.

    Introduction of the tert-butyl ester group: This step usually involves esterification reactions under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: Utilizing optimized conditions to maximize yield and minimize by-products.

    Automated esterification processes: To efficiently introduce the tert-butyl ester group.

    Advanced purification techniques: Such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: May produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[420]octane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10(15)9-7-5-6-8-13(9,14)4/h9H,5-8H2,1-4H3/t9-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAZTICMZUHRCA-NOZJJQNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C(=O)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC[C@@H]1C(=O)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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